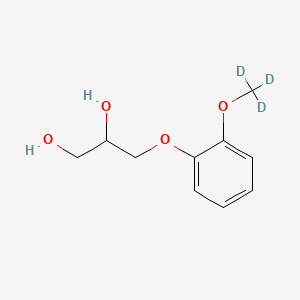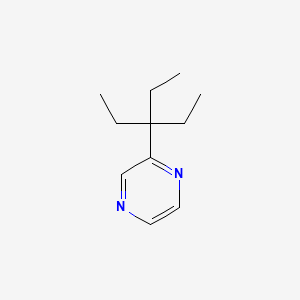
2-(3-Ethylpentan-3-yl)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Ethylpentan-3-yl)pyrazine is a heterocyclic aromatic organic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and food industries
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylpentan-3-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method is the condensation of a 1,2-diketone with a 1,2-diamine. For instance, the reaction between 3-ethyl-3-pentanone and ethylenediamine under acidic conditions can yield this compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic cyclization processes. Transition metal catalysts, such as palladium or nickel, can be employed to facilitate the cyclization reaction, improving yield and reducing reaction time. Additionally, continuous flow reactors may be used to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(3-Ethylpentan-3-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated pyrazines or other substituted pyrazine derivatives.
科学研究应用
2-(3-Ethylpentan-3-yl)pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the flavor and fragrance industry due to its distinct aroma profile.
作用机制
The mechanism of action of 2-(3-Ethylpentan-3-yl)pyrazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. For instance, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways involved are subject to ongoing research.
相似化合物的比较
Similar Compounds
2,5-Dimethylpyrazine: Known for its use in flavor and fragrance industries.
2,3-Diethyl-5-methylpyrazine: Exhibits similar biological activities and is used in agricultural applications.
Pyrazinamide: An antituberculosis agent with a different substitution pattern on the pyrazine ring.
Uniqueness
2-(3-Ethylpentan-3-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl and a pentanyl group on the pyrazine ring differentiates it from other pyrazine derivatives, potentially leading to unique applications and activities.
属性
CAS 编号 |
106073-56-7 |
|---|---|
分子式 |
C11H18N2 |
分子量 |
178.279 |
IUPAC 名称 |
2-(3-ethylpentan-3-yl)pyrazine |
InChI |
InChI=1S/C11H18N2/c1-4-11(5-2,6-3)10-9-12-7-8-13-10/h7-9H,4-6H2,1-3H3 |
InChI 键 |
GHSZLGMVMIEXGW-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CC)C1=NC=CN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


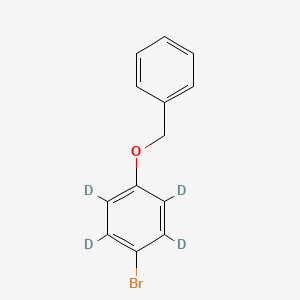
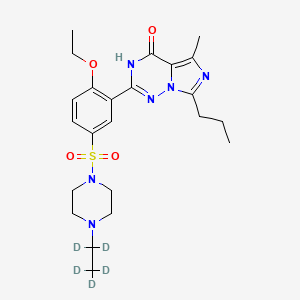
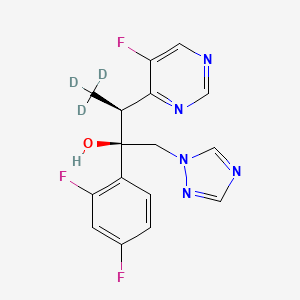
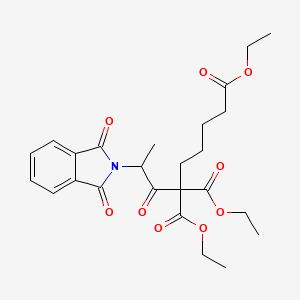

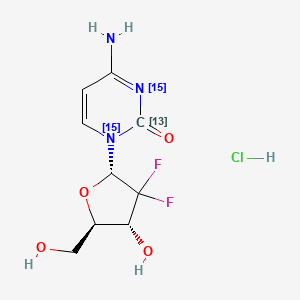
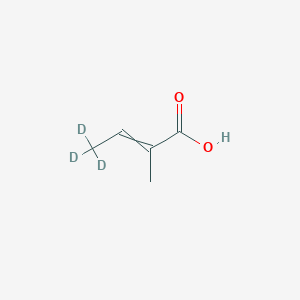
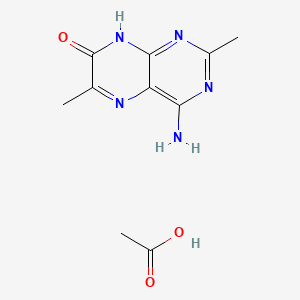
![(7S,7AS)-7-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B562644.png)
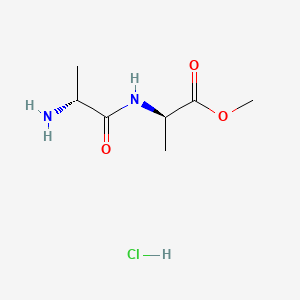
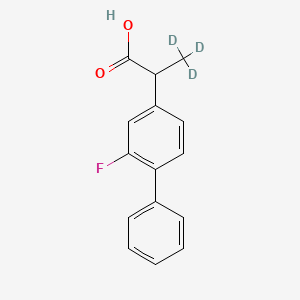
![4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol](/img/structure/B562648.png)
